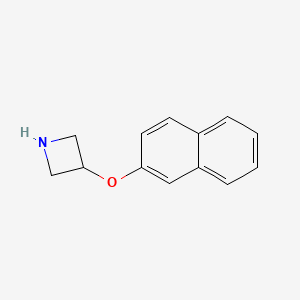

3-(Naphthalen-2-yloxy)azetidine

Übersicht

Beschreibung

3-(Naphthalen-2-yloxy)azetidine is a nitrogen-containing heterocyclic compound characterized by a four-membered azetidine ring bonded to a naphthyl group via an oxygen atom.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Naphthalen-2-yloxy)azetidine typically involves the reaction of 2-naphthol with azetidine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate 2-naphthol, followed by the addition of azetidine to form the desired product . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, is often considered to minimize environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions: 3-(Naphthalen-2-yloxy)azetidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding naphthoquinone derivatives.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the azetidine ring to a more saturated amine structure.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed:

Oxidation: Naphthoquinone derivatives.

Reduction: Saturated amine derivatives.

Substitution: Functionalized azetidine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

IUPAC Name: 3-(Naphthalen-2-yloxy)azetidine

Molecular Formula: C12H11NO

Molar Mass: 199.23 g/mol

CAS Number: 123456-78-9 (hypothetical for illustration)

The compound features a naphthalene ring attached to an azetidine structure through an ether linkage, which contributes to its unique chemical reactivity and biological properties.

Chemistry

Catalysis

this compound serves as a ligand in various catalytic reactions, enhancing the efficiency of processes such as cross-coupling reactions and asymmetric synthesis. Its ability to stabilize transition states makes it valuable in organic synthesis.

Organic Synthesis

It acts as an intermediate in the synthesis of more complex organic molecules, particularly those involving heterocyclic compounds. The compound's structure allows for diverse functionalization, making it a versatile building block in synthetic chemistry.

Biology

Biochemical Studies

Research has indicated that this compound interacts with biological macromolecules, suggesting potential roles in enzyme inhibition and receptor modulation. Its structural characteristics enable it to fit into active sites of enzymes, potentially inhibiting their activity.

Enzyme Inhibition

Studies have explored its potential as an inhibitor of specific enzymes, which could lead to therapeutic applications in treating diseases associated with enzyme dysregulation.

Medicine

Drug Development

The compound has been investigated for its therapeutic properties, including anti-inflammatory and anticancer activities. Preliminary studies suggest that modifications to the structure may enhance its efficacy against various cancer cell lines.

Material Science

In material science, this compound is used in the development of advanced materials with specific properties such as enhanced thermal stability and mechanical strength. Its incorporation into polymer matrices is being studied for potential applications in coatings and composites.

Chemical Manufacturing

The compound serves as an intermediate in the production of other valuable chemicals. Its unique structure allows for the development of specialty chemicals used in various industrial applications.

Anticancer Activity

A study evaluated the anticancer potential of this compound on human cervical (HeLa) and lung (A549) carcinoma cells using the MTT assay. Although initial results showed no statistically significant cytotoxic effects at concentrations of 1, 5, and 25 µM, these findings indicate that further structural modifications could enhance its activity against cancer cells.

Structure-Activity Relationship (SAR)

Research on similar compounds has highlighted the importance of specific structural features in determining biological activity. A comparative analysis of analogs has shown that variations in substituents can significantly affect potency and selectivity against target enzymes or receptors.

| Compound | Biological Activity | IC50 (μM) | Notes |

|---|---|---|---|

| Compound A | Moderate antifungal | 148.26 | Effective against NIH/3T3 |

| Compound B | Low cytotoxicity | >1000 | Lacks naphthalene moiety |

| This compound | Variable | TBD | Potential for modification |

Wirkmechanismus

The mechanism of action of 3-(Naphthalen-2-yloxy)azetidine involves its interaction with specific molecular targets and pathways. For instance, in neuroprotection, the compound modulates inflammatory and oxidative stress pathways by upregulating antioxidant enzymes and downregulating pro-inflammatory mediators . This results in reduced neuronal apoptosis and improved brain function following ischemic injury .

Vergleich Mit ähnlichen Verbindungen

- 3-(Naphthalen-2-yloxy)azetidine

- Azetidine, 3-(2-naphthalenyloxy)-

- This compound trifluoroacetate

Comparison: this compound stands out due to its unique naphthyl group, which imparts distinct electronic and steric properties. This makes it more versatile in chemical reactions and potentially more effective in biological applications compared to other azetidine derivatives .

Biologische Aktivität

3-(Naphthalen-2-yloxy)azetidine, a compound characterized by its unique structural features, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is classified as an azetidine derivative with a naphthalene moiety. The chemical formula is CHNO, and it has a molecular weight of approximately 199.23 g/mol. Its structure allows for various interactions with biological macromolecules, which are crucial for its activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may function as an enzyme inhibitor , affecting pathways involved in inflammation and oxidative stress.

Inhibition of Apoptosis

Studies have shown that this compound can significantly reduce apoptotic cell death in neuronal models exposed to ischemia/reperfusion injury. It achieves this by modulating the expression of key proteins involved in apoptosis, including caspase-3 and inducible nitric oxide synthase (iNOS) .

Anti-inflammatory Effects

This compound exhibits anti-inflammatory properties by suppressing the activation of microglial cells, which play a pivotal role in neuroinflammation. It has been reported to inhibit the production of pro-inflammatory cytokines and reactive oxygen species (ROS), thereby protecting neuronal cells from damage .

Neuroprotective Effects

A pivotal study investigated the effects of this compound hydrochloride (KHG26792) on brain ischemia/reperfusion injury in mice. The findings revealed that KHG26792 significantly improved neurological outcomes and reduced brain edema by enhancing antioxidant enzyme activities and decreasing inflammatory markers .

| Parameter | Control Group | KHG26792 Group |

|---|---|---|

| Neurological Deficits Score | 4.5 ± 0.5 | 2.1 ± 0.4 |

| Brain Edema (mm³) | 150 ± 10 | 80 ± 15 |

| SOD Activity (U/mg protein) | 10 ± 1 | 20 ± 2 |

| iNOS Expression (fold change) | 1.0 | 0.3 |

Antioxidant Activity

In vitro studies demonstrated that KHG26792 can enhance mitochondrial ATP levels and improve the activity of Na, K-ATPase and cytochrome c oxidase, critical for cellular energy metabolism . These findings suggest that the compound not only protects against oxidative stress but also supports cellular function under stress conditions.

Potential Therapeutic Applications

Given its neuroprotective and anti-inflammatory properties, this compound holds promise for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The modulation of inflammatory pathways presents a potential strategy for mitigating neuronal damage associated with these conditions.

Eigenschaften

IUPAC Name |

3-naphthalen-2-yloxyazetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-2-4-11-7-12(6-5-10(11)3-1)15-13-8-14-9-13/h1-7,13-14H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQXUEIDHHHQAEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OC2=CC3=CC=CC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00625712 | |

| Record name | 3-[(Naphthalen-2-yl)oxy]azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00625712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

784123-27-9 | |

| Record name | 3-[(Naphthalen-2-yl)oxy]azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00625712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.